3-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3-Fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound belonging to the 1,3,4-oxadiazole class, characterized by a benzamide core substituted with a 3-fluorophenyl group and a 1,3,4-oxadiazole ring bearing a 3,4,5-triethoxyphenyl moiety. The compound’s 3,4,5-triethoxy substitution pattern on the phenyl ring distinguishes it from analogs, likely influencing its lipophilicity, binding affinity, and metabolic stability.
Properties
IUPAC Name |
3-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)20-24-25-21(30-20)23-19(26)13-8-7-9-15(22)10-13/h7-12H,4-6H2,1-3H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDBLGPMPZDJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the oxadiazole derivative with a benzamide precursor under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups within the molecule.
Substitution: The fluoro and triethoxyphenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts or bases to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties .
Scientific Research Applications
3-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs with anti-cancer, anti-inflammatory, or antimicrobial properties.
Materials Science: Its unique functional groups make it a candidate for use in the development of advanced materials, such as polymers or coatings with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving its functional groups.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. For example, it may inhibit enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects . The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with structurally related analogs:
Key Observations:
Substituent Impact on Activity: The 3,4,5-triethoxyphenyl group in the target compound and BA97678/BB02979 may enhance lipophilicity compared to 3,4-dimethoxyphenyl (D29) or 4-methoxyphenylmethyl (LMM5). Ethoxy groups likely improve membrane permeability but increase molecular weight .
Antifungal Activity :
- LMM5 and LMM11 () inhibit C. albicans via thioredoxin reductase (Trr1) inhibition. The target compound’s triethoxyphenyl group may similarly target redox enzymes, though experimental confirmation is needed .
Enzyme Inhibition: D29 () and derivative 6a () demonstrate enzyme-targeting capabilities (AlaDH and hCA II, respectively).
Drug-Likeness :
- The target compound’s estimated molecular weight (~530) approaches Lipinski’s limit (500), while BA97678 (594.68) and BB02979 (572.67) exceed it, reducing their oral bioavailability . Compound 3 () complies with Lipinski’s criteria, highlighting the importance of balancing substituent bulk .
Comparative Data Table: Physicochemical Properties
| Property | Target Compound | LMM5 | BA97678 | Compound 3 |
|---|---|---|---|---|
| Molecular Weight | ~530 | – | 594.68 | – |
| Log P (Predicted) | ~3.5 | – | ~4.8 | <5 |
| Hydrogen Bond Donors | 2 | – | 2 | 2 |
| Hydrogen Bond Acceptors | 9 | – | 10 | 6 |
Biological Activity
3-Fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. Research indicates that it may act as an inhibitor of certain protein interactions crucial for cancer cell proliferation and survival.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-15 (Colon Cancer) | 25 |
| NCI-H460 (Lung Cancer) | 30 |
| MCF-7 (Breast Cancer) | 18 |
These values indicate that the compound is particularly effective against breast cancer cells compared to other types.
The compound appears to exert its effects by disrupting microtubule dynamics, which is critical for mitosis. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells. The mechanism involves:
- Inhibition of Tubulin Polymerization : The compound binds to tubulin and prevents its polymerization into microtubules.
- Induction of Apoptosis : Following cell cycle arrest, apoptotic pathways are activated leading to programmed cell death.
Study 1: In Vivo Efficacy
In a study assessing the in vivo efficacy of the compound on tumor-bearing mice, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor volume decrease of approximately 50% after four weeks of treatment.
Study 2: Synergistic Effects
Another investigation explored the synergistic effects of combining this compound with standard chemotherapeutics like cisplatin. The combination therapy exhibited enhanced cytotoxicity in vitro and improved survival rates in animal models compared to monotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
